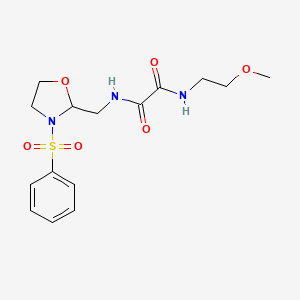

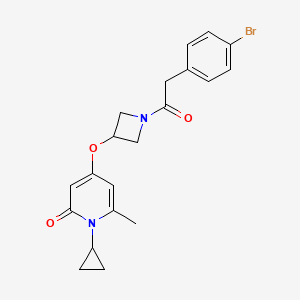

![molecular formula C18H17Cl2N3O B2557164 N-[2-[1-[(2,6-二氯苯基)甲基]苯并咪唑-2-基]乙基]乙酰胺 CAS No. 696600-07-4](/img/structure/B2557164.png)

N-[2-[1-[(2,6-二氯苯基)甲基]苯并咪唑-2-基]乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl) acetamides were synthesized . These compounds were designed to evaluate their antioxidant properties, which were assessed through in vitro tests such as the lipid peroxidation (LP) assay and the ethoxyresorufin O-deethylase (EROD) assay, as well as their free radical scavenging abilities using the DPPH assay .

Another study focused on the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, starting from substituted 1,2-phenylenediamine . These compounds were tested against various protozoa and showed strong antiprotozoal activity, with IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole .

Lastly, a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles were synthesized as selective neuropeptide Y Y1 receptor antagonists . The synthesis involved keeping the (4-chlorophenoxy)methyl group at C-2 constant while varying the piperidinylalkyl groups at N-1 to optimize the affinity for the Y1 receptor . The study also explored the addition of aminoalkyl functionality and the stereoselective effects on affinity, leading to the identification of compounds with high selectivity and potency .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. The studies mentioned above have shown that the substitution pattern on the benzimidazole core significantly affects the biological activity of these compounds. For instance, the presence of a (4-chlorophenoxy)methyl group at C-2 and various substitutions at N-1 were critical for the antagonistic activity against the neuropeptide Y Y1 receptor . Similarly, the introduction of arylmethyleneamino or aryl-thiazolidine groups at the N-position of the benzimidazole ring influenced the antioxidant properties of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these benzimidazole derivatives typically include the formation of the benzimidazole core followed by various substitution reactions to introduce different functional groups. These reactions are carefully designed to achieve the desired substitution pattern, which is essential for the biological activity of the final compounds. The studies did not provide detailed reaction mechanisms, but it is clear that the synthesis routes were successful in producing the intended derivatives with high purity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the papers provided do not detail these properties, they are typically characterized during the synthesis and evaluation process to ensure that the compounds have suitable properties for biological testing. For example, the solubility in various solvents can affect the compounds' ability to be tested in biological assays, and stability is crucial for maintaining activity during storage and use .

科学研究应用

光谱和量子力学研究

- 配体-蛋白质相互作用和光伏效率建模:一些苯并咪唑乙酰胺类似物已被合成并分析其振动光谱、电子性质和作为染料敏化太阳能电池 (DSSC) 中光敏剂的潜力。这些化合物显示出良好的光收集效率和在光伏电池中使用的潜力。这些化合物的非线性光学 (NLO) 活性和自然键轨道分析提供了分子内相互作用的见解,表明它们在各种科学应用中的用途 (Mary 等人,2020).

新型衍生物的核磁共振研究

- 通过核磁共振进行结构分析:已合成了一种含有苯并咪唑部分的新型 1,3,4-恶二唑衍生物,证明了核磁共振在结构分析和确定互变异构比率和偶合常数方面的用途。这强调了此类化合物在新材料和药物开发中的重要性 (李英俊,2012).

临床候选药物发现

- 酰基辅酶 A:胆固醇 O-酰基转移酶-1 抑制剂:已发现一种对涉及 ACAT-1 过表达的疾病具有潜在治疗应用的临床候选药物。这种化合物是一种水溶性强效抑制剂,对人 ACAT-1 的选择性活性高于 ACAT-2,表明其在治疗相关疾病中的潜力 (Shibuya 等人,2018).

H1 抗组胺剂合成

- 合成和 H1 抗组胺活性测试:已制备出一系列 2-(4-取代-1-哌嗪基)苯并咪唑,显示出抗组胺活性。这项工作突出了此类化合物在开发新型抗组胺剂方面的潜力,其中一种化合物已进入临床评估 (Iemura 等人,1986)。

属性

IUPAC Name |

N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O/c1-12(24)21-10-9-18-22-16-7-2-3-8-17(16)23(18)11-13-14(19)5-4-6-15(13)20/h2-8H,9-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKLTQLXVKRTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557082.png)

![N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2557086.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)

![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)